NCS-382 sodium
Description
aannulen-6-ylidene)ethanoic acid sodium salt. It is a moderately selective antagonist for the gamma-hydroxybutyrate receptor. This compound has been studied for its potential anti-sedative and anticonvulsant effects .
Properties
CAS No. |
639070-43-2 |
|---|---|
Molecular Formula |
C13H13NaO3 |
Molecular Weight |
240.23 g/mol |
IUPAC Name |
sodium (2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate |
InChI |
InChI=1S/C13H14O3.Na/c14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)13(10)16;/h1-2,4,7-8,13,16H,3,5-6H2,(H,14,15);/q;+1/p-1/b10-8+; |
InChI Key |
BTWDZCORIHHOPO-VRTOBVRTSA-M |
Isomeric SMILES |
C1CC2=CC=CC=C2C(/C(=C/C(=O)[O-])/C1)O.[Na+] |
Canonical SMILES |
C1CC2=CC=CC=C2C(C(=CC(=O)[O-])C1)O.[Na+] |
Synonyms |
6,7,8,9-tetrahydro-5-(H)-benzocycloheptene-5-ol-4-ylideneacetic acid NCS 382 NCS 382 85 NCS 38285 NCS-382 NCS-38285 |
Origin of Product |
United States |
Preparation Methods
Core Scaffold Construction via Claisen-Schmidt Condensation
The synthesis begins with the formation of the tetrahydrobenzoannulene core through a Claisen-Schmidt condensation. Benzocycloheptanone intermediates are reacted with glyoxylic acid under basic conditions to generate α,β-unsaturated ketones. For example:
This step establishes the conjugated enone system critical for subsequent reductions. Yields typically range from 65–80%, depending on substituent effects and reaction time.
Stereoselective Reduction via Luche Conditions
The α,β-unsaturated ketone undergoes chemo-selective reduction using the Luche reduction protocol. CeCl·7HO and NaBH in methanol selectively reduce the ketone to an allylic alcohol while preserving the alkene geometry:
This step achieves >90% selectivity for the E-isomer, crucial for biological activity.
Neutralization to Sodium Salt
The final step involves neutralizing the acetic acid derivative with sodium hydroxide to form the water-soluble sodium salt:
Reaction conditions are typically mild (room temperature, aqueous ethanol) to prevent epimerization.
Step-by-Step Preparation Protocol
Synthesis of Benzocycloheptanone Intermediates
Benzocycloheptanones are synthesized via a three-step sequence:
-
Wittig Reaction : Benzaldehyde derivatives react with (3-carboxypropyl)triphenylphosphonium bromide under strong base conditions (NaHMDS, −78°C to RT) to form phenylpentenoic acids.
-
Hydrogenation : Pd/C-catalyzed hydrogenation saturates the pentenoic acid sidechain.
-
Cyclization : Intramolecular Friedel-Crafts acylation using polyphosphoric acid forms the benzoannulene ring.
Table 1: Representative Yields for Benzocycloheptanone Synthesis
| Starting Material | Reaction Time (h) | Yield (%) |
|---|---|---|
| 4-Bromobenzaldehyde | 48 | 72 |
| 3-Fluorobenzaldehyde | 36 | 68 |
| 2-Iodobenzaldehyde | 60 | 65 |
Optimization of Claisen-Schmidt Condensation
Key parameters affecting yield and purity:
-
Solvent System : Ethanol/water (4:1) maximizes solubility while minimizing side reactions.
-
Temperature : Reflux conditions (78°C) accelerate reaction kinetics but require strict moisture control to prevent hydrolysis.
-
Base Concentration : 1.5 eq. NaOH ensures complete deprotonation of glyoxylic acid without degrading the benzocycloheptanone.
Advanced Functionalization Strategies
Palladium-Catalyzed Cross-Couplings
Late-stage diversification employs Suzuki-Miyaura and Heck reactions to introduce aryl/alkenyl groups:
Table 2: Impact of Substituents on Final Product Affinity
Racemic Resolution Challenges
Despite efforts to isolate enantiomers via chiral HPLC, the racemic mixture remains standard due to:
Analytical and Purification Methods
High-Performance Liquid Chromatography (HPLC)
Nuclear Magnetic Resonance (NMR) Characterization
Gram-Scale Synthesis
A modified route for Ph-HTBA (2-phenyl analog) achieves 85% yield over 5 steps:
Chemical Reactions Analysis
Types of Reactions
NCS-382 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert NCS-382 (sodium) into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of NCS-382 (sodium).
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Research :
Sodium (2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo annulen-6-ylidene)acetate has shown potential as an anticancer agent. Its structural characteristics allow for interactions with biological targets that are crucial in cancer progression. A study indicated that derivatives of this compound could inhibit specific cancer cell lines by modulating signaling pathways involved in cell proliferation and apoptosis . -
Neuroprotective Effects :
Research has suggested that sodium NCS-382 may exhibit neuroprotective effects due to its ability to interact with neurotransmitter systems. This interaction could potentially aid in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Organic Synthesis Applications
-
Synthetic Pathways :
The compound can serve as a versatile building block in organic synthesis. Its reactivity allows for the formation of various derivatives through electrophilic addition reactions. For instance, it can be utilized in the synthesis of α-alkylidene cyclopentenones via intramolecular reactions with alkenes .Reaction Type Example Products Yield Electrophilic Addition α-Alkylidene Cyclopentenones High Nucleophilic Substitution Various Derivatives Moderate -
Catalysis :
Sodium (2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo annulen-6-ylidene)acetate has been explored for its role as a catalyst in organic reactions. Its hydroxyl group enhances its ability to participate in hydrogen bonding interactions, making it a suitable candidate for organocatalysis .
Case Studies
-
Case Study on Anticancer Activity :
A recent study evaluated the anticancer properties of sodium NCS-382 against several cancer cell lines. The results demonstrated significant inhibition of cell growth compared to control groups, suggesting its potential as a lead compound for further drug development. -
Synthesis of Derivatives :
In another study, researchers synthesized multiple derivatives of sodium (2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo annulen-6-ylidene)acetate to evaluate their biological activity. The modifications led to compounds with enhanced potency against specific cancer types, showcasing the compound's versatility in medicinal chemistry .
Mechanism of Action
NCS-382 (sodium) exerts its effects by antagonizing the gamma-hydroxybutyrate receptor. This interaction blocks the effects of gamma-hydroxybutyrate, leading to its anti-sedative and anticonvulsant properties. The compound’s mechanism involves binding to the receptor and inhibiting its activity, which affects various molecular targets and pathways involved in neurological processes .
Comparison with Similar Compounds
Similar Compounds
Gamma-hydroxybutyrate (GHB): A naturally occurring neurotransmitter and psychoactive drug.
Sodium oxybate: A pharmaceutical form of gamma-hydroxybutyrate used to treat narcolepsy.
Gamma-aminobutyric acid (GABA): An inhibitory neurotransmitter in the central nervous system.
Uniqueness
NCS-382 (sodium) is unique due to its selective antagonism of the gamma-hydroxybutyrate receptor, which distinguishes it from other compounds like gamma-hydroxybutyrate and gamma-aminobutyric acid. Its ability to block the effects of gamma-hydroxybutyrate while exhibiting anti-sedative and anticonvulsant properties makes it a valuable research tool and potential therapeutic agent .
Biological Activity
Sodium (2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo annulen-6-ylidene)acetate, also known as this compound, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical formula for sodium (2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo annulen-6-ylidene)acetate is C13H13NaO3. The structure features a tetrahydrobenzoannulene moiety which is significant for its biological interactions.
Table 1: Chemical and Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 240.23 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Antimicrobial Properties
Research has indicated that sodium (2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo annulen-6-ylidene)acetate exhibits antimicrobial properties. A study published in PubChem highlighted its efficacy against various bacterial strains. The compound's mechanism appears to involve the disruption of bacterial cell membranes.
Antioxidant Activity
The compound has also been studied for its antioxidant properties. In vitro assays demonstrated that it scavenges free radicals effectively. This activity is attributed to the hydroxyl groups present in its structure which can donate electrons to neutralize free radicals.
Case Study: Efficacy Against Pathogens
In a controlled laboratory setting, sodium (2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo annulen-6-ylidene)acetate was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations of 50 µg/mL and above.
Table 2: Antimicrobial Efficacy Results
| Bacterial Strain | Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 50 | 15 |
| Escherichia coli | 50 | 12 |
The biological activity of sodium (2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo annulen-6-ylidene)acetate is believed to stem from its ability to interact with cellular membranes and proteins. The presence of multiple hydroxyl groups enhances its reactivity with lipid bilayers, leading to increased permeability and subsequent cell death in microbial cells.
Safety and Toxicity
While the therapeutic potential is promising, safety assessments are crucial. Preliminary studies suggest low toxicity levels in animal models; however, further investigations are necessary to fully understand the safety profile before clinical applications can be considered.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate (NCS-382) in laboratory settings?
- Methodology : The compound is synthesized via condensation of glyoxylic acid monohydrate with substituted benzo[7]annulen precursors under alkaline conditions (NaOH in ethanol/water mixtures). Purification involves flash chromatography (CH₂Cl₂/MeOH 95:5 + 1% AcOH), yielding products as crystalline solids (29–84% yields). Key steps include regioselective keto-enol tautomer stabilization and acidification to isolate the sodium salt .
Q. How is NCS-382 characterized structurally to confirm its (2E)-configuration and purity?
- Methodology : Use H and C NMR to verify the enol-keto tautomer and double-bond geometry. For example, H NMR (400 MHz, MeOH-d₄) shows a singlet at δ 6.68 ppm (vinylic proton), while C NMR confirms the conjugated carbonyl (δ 167.7 ppm) and aromatic carbons. UPLC-MS (m/z [M-H]⁻ = 233.06) and elemental analysis validate purity .
Q. What experimental protocols are used to assess NCS-382’s binding affinity to γ-hydroxybutyric acid (GHB) receptors?
- Methodology : Radioligand binding assays with H-NCS-382 in rat brain homogenates. Competitive displacement studies (using GHB or baclofen) quantify IC₅₀ values. Autoradiography at 10 nM ligand concentration identifies regional binding in the hippocampus and cortex, with saturation analysis determining (2.5–5.8 nM) and .
Advanced Research Questions
Q. How can structural modifications of NCS-382 enhance brain penetrance and CaMKIIα stabilization?
- Methodology : Introduce lipophilic substituents (e.g., Ph-HTBA, a phenyl derivative) to improve blood-brain barrier permeability. Assess via PAMPA-BBB assays and biophysical methods (surface plasmon resonance, SPR). Ph-HTBA shows 10-fold higher CaMKIIα binding ( = 0.8 μM vs. NCS-382’s 8.2 μM) due to hydrophobic interactions with the hub domain .
Q. How do researchers resolve contradictory data on NCS-382’s efficacy as a GHB receptor antagonist?
- Methodology : Discrepancies in functional assays (e.g., cAMP inhibition vs. electrophysiological effects) require orthogonal validation:
- Repeat binding studies under standardized buffer conditions (pH 7.4, 1 mM Mg²⁺).
- Use G-protein coupling assays (e.g., S-GTPγS binding) to confirm antagonism.
- Cross-validate with in vivo microdialysis (measuring GABA/glutamate levels in rodent models) .
Q. What strategies mitigate oxidative degradation of NCS-382 during long-term storage or in vivo studies?
- Methodology : Stabilize the enol-keto system via lyophilization under inert gas (argon) and storage at −80°C. Add antioxidants (0.01% BHT) to aqueous solutions. Monitor degradation via HPLC-UV (λ = 254 nm), tracking loss of the parent peak over 30 days .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
